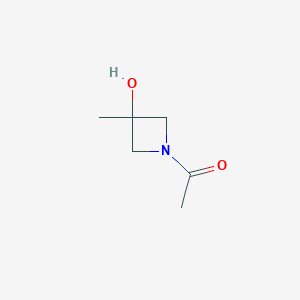
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H11NO2. It is also known by its IUPAC name, (1-acetyl-3-azetidinyl)methanol. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a hydroxymethyl group attached to the azetidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one typically involves the reaction of azetidine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acetyl chloride. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride (SOCl2) and alkylating agents such as methyl iodide (CH3I).
Major Products Formed
Oxidation: The major product is 1-(3-carboxy-3-methylazetidin-1-yl)ethan-1-one.
Reduction: The major product is 1-(3-hydroxy-3-methylazetidin-1-yl)ethanol.
Substitution: The major products depend on the substituent introduced, such as 1-(3-chloro-3-methylazetidin-1-yl)ethan-1-one for halogenation reactions.
Applications De Recherche Scientifique
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity. The azetidine ring can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Hydroxyazetidin-1-yl)ethan-1-one: Lacks the methyl group on the azetidine ring, which may affect its reactivity and biological activity.
1-(3-Methylazetidin-1-yl)ethan-1-one: Lacks the hydroxymethyl group, which may influence its solubility and ability to form hydrogen bonds.
1-(3-Hydroxy-3-methylpyrrolidin-1-yl)ethan-1-one: Contains a five-membered pyrrolidine ring instead of the four-membered azetidine ring, which may affect its conformational flexibility and interactions with target proteins.
The unique combination of the hydroxymethyl group and the azetidine ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
1-(3-hydroxy-3-methylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C6H11NO2/c1-5(8)7-3-6(2,9)4-7/h9H,3-4H2,1-2H3 |
Clé InChI |
ASKACAPZOBZKNH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC(C1)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















